3-Hydroxyretinol

Übersicht

Beschreibung

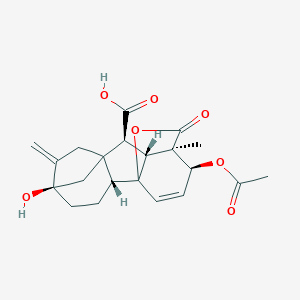

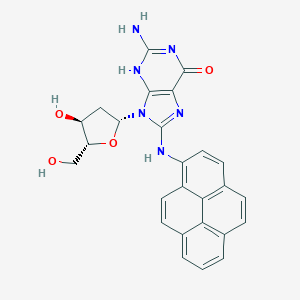

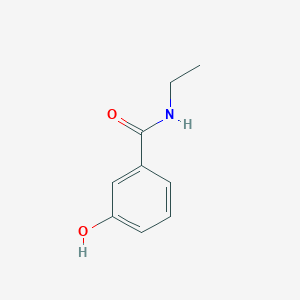

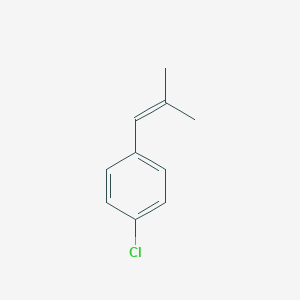

All-trans-3-hydroxyretinol is a retinoid that consists of all-trans-retinol having a hydroxy substituent at position 3 on the cyclohexenyl ring. It is a retinoid and a diol. It derives from an all-trans-retinol.

Wissenschaftliche Forschungsanwendungen

Role in Visual Pigment Chromophore Biogenesis

3-Hydroxyretinol plays a crucial role in visual pigment chromophore biogenesis. Research on Drosophila ninaG oxidoreductase has shown that 11-cis-3-hydroxyretinol is an intermediate required for chromophore biogenesis in Drosophila. NinaG mutants fed on retinal can synthesize 3-hydroxyretinoids, suggesting that NinaG acts in a subsequent step in chromophore production rather than the initial hydroxylation of the retinal ring (Ahmad et al., 2006).

Hydroxypyrones and Hydroxypyridinones in Medicinal Chemistry

This compound, as a close analogue to hydroxypyrones and hydroxypyridinones, has potential implications in medicinal inorganic chemistry. These compounds are key in developing metallocomplexes with diverse applications, including iron removal, imaging applications, and mobilization of excess metal ions (Thompson et al., 2006).

3-Hydroxypropionic Acid-Inducible Systems

In the context of 3-hydroxypropionic acid (a related compound), this compound might be implicated in orthogonal gene expression control systems in bacteria, as shown in Pseudomonas putida. Such systems can be highly inducible and useful in synthetic biology and biotechnology applications (Hanko et al., 2017).

Distribution in Insect Vision

3-Hydroxyretinal, a variant of this compound, is found in various insect species and used as a visual pigment chromophore. Its distribution across insect orders suggests that it cannot be considered a phylogenetic marker, having a scattered distribution in the class Insecta (Smith & Goldsmith, 2005).

Synthesis and Metabolic Studies

The stereocontrolled synthesis of (R)-all-trans-11,12-dihydro-3-hydroxyretinol has been achieved, confirming its natural product configuration. This synthesis is crucial for understanding its role in biological systems and potential applications (Rivas et al., 2019).

Chelating Properties in Pharmaceutical Drugs

This compound, related to hydroxypyridinones, exhibits chelating properties that have been leveraged in pharmaceutical drugs. These properties are crucial for sequestration or passivation of metal overload and diagnostic/therapeutic purposes (Santos et al., 2012).

Wirkmechanismus

Target of Action

3-Hydroxyretinol, a derivative of Vitamin A, primarily targets the photoreceptor cells in the eyes . It plays a crucial role in the visual system, particularly in the light-dependent metabolic pathway of the eye .

Mode of Action

The mode of action of this compound involves both the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . This process takes place in the tissues of the distal layer of the eyes .

Biochemical Pathways

The biochemical pathway of this compound is light-dependent. In the presence of light, all-trans this compound is oxidized to all-trans 3-hydroxyretinal. Subsequently, the all-trans 3-hydroxyretinal undergoes isomerization to 11-cis isomer . This pathway is crucial for the normal functioning of the visual system.

Pharmacokinetics

It is known that the compound is involved in the visual cycle, indicating its presence and metabolism in the eye tissues .

Result of Action

The action of this compound results in the formation of 11-cis 3-hydroxyretinal, which is essential for the normal functioning of the visual system . It is also suggested to have anticarcinogenic effects, as indicated by a study on benzo[a]pyrene-induced forestomach tumour model in female Swiss mice .

Action Environment

The action of this compound is influenced by environmental factors, particularly light. The oxidation and isomerization processes that this compound undergoes are light-dependent . Therefore, the efficacy and stability of this compound are likely to be influenced by the light conditions in the environment.

Biochemische Analyse

Biochemical Properties

3-Hydroxyretinol interacts with various enzymes and proteins in biochemical reactions . It is involved in the oxidation process, converting from all-trans this compound to all-trans 3-hydroxyretinal . This process is light-dependent and occurs in the tissues of the distal layer of the eyes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have anticarcinogenic effects, particularly in the context of benzo[a]pyrene-induced forestomach tumors in female Swiss mice . It influences cell function by inhibiting tumor growth and reducing tumor incidence .

Molecular Mechanism

The molecular mechanism of this compound involves both the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . These processes occur in the tissues of the distal layer of the eyes .

Temporal Effects in Laboratory Settings

It is known that the oxidation and isomerization processes involving this compound are light-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . In a study involving female Swiss mice, it was found that groups supplemented with this compound showed the best results in inhibiting tumor growth and had low tumor incidence compared with the control group .

Metabolic Pathways

This compound is involved in the metabolic pathway that includes the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer .

Transport and Distribution

It is known that the oxidation and isomerization processes involving this compound occur in the tissues of the distal layer of the eyes .

Subcellular Localization

It is involved in the visual pigment rhodopsin, which is located in the photoreceptor cells of the retina

Eigenschaften

IUPAC Name |

4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBODKGDXEIUEIH-DAWLFQHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316912 | |

| Record name | Retin-3,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-93-3 | |

| Record name | Retin-3,15-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyretinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retin-3,15-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYRETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)

![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)